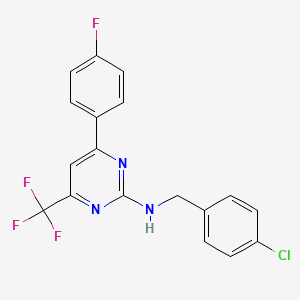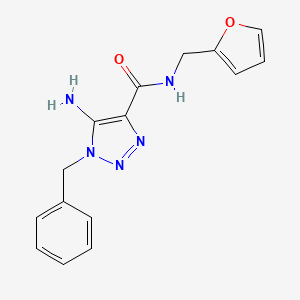![molecular formula C15H13NO4S2 B11439798 2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1,3-oxazole](/img/structure/B11439798.png)
2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1,3-oxazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furyl group: This step might involve a coupling reaction with a furyl-containing reagent.
Methylthio substitution:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the furyl or oxazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Sulfides.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1,3-oxazole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible development as a pharmaceutical agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1,3-oxazole would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole: Lacks the methylthio group.
2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1,3-thiazole: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
The presence of both the furyl and methylthio groups, along with the sulfonyl substitution, may confer unique chemical and biological properties to 2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1,3-oxazole, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H13NO4S2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-5-methylsulfanyl-1,3-oxazole |
InChI |
InChI=1S/C15H13NO4S2/c1-10-5-7-11(8-6-10)22(17,18)14-15(21-2)20-13(16-14)12-4-3-9-19-12/h3-9H,1-2H3 |
InChI Key |
BNWQLKTZXWSEAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11439722.png)
![N-(3,4,5-trimethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11439725.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11439728.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B11439740.png)
![N-(3,4-difluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11439746.png)
![N-(4-fluorobenzyl)-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide](/img/structure/B11439759.png)
![2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11439766.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B11439773.png)
![N-(3-fluoro-4-methylphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B11439776.png)
![2-({4-[(4-chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11439786.png)
![N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-4-methylbenzamide](/img/structure/B11439789.png)
![8-(2-chloro-6-fluorophenyl)-3-(3,4-dimethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11439793.png)

